molecular formula C5H8O3 B041497 Methyl acetoacetate CAS No. 105-45-3

Methyl acetoacetate

Cat. No.: B041497
CAS No.: 105-45-3
M. Wt: 116.11 g/mol
InChI Key: WRQNANDWMGAFTP-UHFFFAOYSA-N
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Description

Methyl acetoacetate is an organic compound known as the methyl ester of acetoacetic acid. It is a colorless liquid with a fruity or rum-like odor. The chemical formula for this compound is C5H8O3, and it has a molar mass of 116.12 g/mol . This compound is widely used as a chemical intermediate in various industrial applications.

Mechanism of Action

Target of Action

Methyl acetoacetate (MAA) is an ester . The primary targets of MAA are enzymes that catalyze reactions involving esters. These enzymes include esterases and lipases, which hydrolyze esters into their corresponding alcohols and acids .

Mode of Action

MAA interacts with its target enzymes by serving as a substrate. The enzymes hydrolyze MAA, liberating heat along with alcohols and acids . In the presence of strong oxidizing acids, this reaction can be sufficiently exothermic to ignite the reaction products .

Biochemical Pathways

MAA is involved in several biochemical pathways. It is a key intermediate in the metabolism of branched-chain amino acids . In this pathway, MAA is converted into acyl phosphates by highly reactive carbonyl groups undergoing attack by inert inorganic phosphate . This ancient reaction of biochemical energy conservation is a crucial part of the acetyl CoA pathway .

Pharmacokinetics

As a small molecule with a molecular weight of 1161152 , it is likely to be well-absorbed and distributed throughout the body. Its metabolism likely involves hydrolysis by esterases and lipases, as well as participation in various biochemical pathways .

Result of Action

The hydrolysis of MAA results in the production of alcohols and acids, which can participate in various biochemical reactions . In the metabolism of branched-chain amino acids, MAA contributes to the generation of acyl phosphates, which play a crucial role in biochemical energy conservation .

Action Environment

The action of MAA can be influenced by various environmental factors. For instance, the presence of strong oxidizing acids can cause a vigorous reaction with MAA . Additionally, the temperature and pH of the environment can affect the rate of MAA’s hydrolysis . The presence of specific enzymes, such as esterases and lipases, is also crucial for MAA’s interaction with biological systems .

Biochemical Analysis

Biochemical Properties

Methyl acetoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the ketone body metabolism, a central node in physiological homeostasis . The interactions of this compound with these biomolecules are complex and are influenced by various factors.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce physiological and biochemical changes in cyanobacterium Microcystis aeruginosa .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is interwoven with crucial mammalian metabolic pathways such as β-oxidation, the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation . The specifics of these interactions and effects are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetoacetate can be synthesized through the esterification of acetoacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to promote the esterification process. The reaction is as follows:

CH3COCH2COOH+CH3OHCH3COCH2COOCH3+H2O\text{CH}_3\text{COCH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{H}_2\text{O} CH3​COCH2​COOH+CH3​OH→CH3​COCH2​COOCH3​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with methanol. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Methyl acetoacetate is often compared with similar compounds such as:

Uniqueness: this compound is unique due to its specific ester group, which allows for selective reactions and its use as a chemical intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 3-oxobutanoate
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InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3
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InChI Key

WRQNANDWMGAFTP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)OC
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID9026716
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Molecular Weight

116.11 g/mol
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Physical Description

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Butanoic acid, 3-oxo-, methyl ester
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Boiling Point

336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c.
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Solubility

Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50
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Density

1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08
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Vapor Density

4.0 (Air= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17
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Color/Form

Colorless liquid

CAS No.

105-45-3
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Melting Point

-112 °F (USCG, 1999), -80 °C, -27 °C
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Synthesis routes and methods I

Procedure details

Methyl acetoacetate (250 ml) and methyl propionate (400 ml) were added to approximately 10 g of this L,L-tartaric acid/sodium bromide modified Raney Nickel in methyl propionate (under an atmosphere of argon). A small amount of acetic acid (4 ml) was then added to the resulting mixture. This reaction mixture was then added to a pressure vessel and the vessel was purged with nitrogen. The reaction vessel was pressurized to 800 psi with hydrogen and heated to 100° C. with vigorous stirring. The pressure was adjusted to 1300 psi hydrogen and stirring at 100° C. was continued for 24 hours. After cooling to room temperature, releasing the pressure in the vessel, and venting with nitrogen, the contents of the reaction vessel were carefully filtered through celite. Careful fractional distillation (3 foot packed column) first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.), next provided a mixed fraction of methyl acetoacetate and methyl (R)-3-hydroxy-butyrate (108.96 g, 8 mmHg, 60°-65° C. head temperature) and a fraction of purified methyl (R)-3-hydroxybutyrate (approximately 140 g, 8 mm Hg, 60°-65° C. head temperature). The identity of all samples were verified by proton NMR.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
25.4 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetoacetate
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Methyl acetoacetate
Reactant of Route 3
Methyl acetoacetate
Reactant of Route 4
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Methyl acetoacetate
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Reactant of Route 5
Methyl acetoacetate
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Methyl acetoacetate
Customer
Q & A

Q1: What is the molecular formula and weight of methyl acetoacetate?

A1: this compound has a molecular formula of C5H8O4 and a molecular weight of 116.12 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

  • UV-Vis Spectroscopy: UV-Vis studies have been particularly useful in investigating the keto-enol tautomerism of this compound and how it is influenced by solvents. [, ]
  • IR Spectroscopy: IR spectroscopy helps to identify functional groups and has been used to characterize this compound and its derivatives. [, ]
  • NMR Spectroscopy: NMR (1H and 13C) is routinely used to confirm the structure of synthesized this compound derivatives and analyze reaction intermediates. [, , , ]
  • X-ray Photoelectron Spectroscopy (XPS): XPS studies have provided insights into the adsorption of this compound on nickel surfaces, particularly in the context of asymmetric hydrogenation. []

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through several routes, with some common methods including:

  • Reaction of diketene with methanol: This method, often employing catalysts like triethylenediamine or concentrated sulfuric acid, is frequently used for industrial production. [, , ]
  • Reaction of acetone with dimethyl carbonate: This route utilizes solid base catalysts like K/MgO and offers an alternative pathway to this compound. [, ]

Q4: What are the main applications of this compound?

A4: this compound serves as a versatile building block in organic synthesis. Some key applications include:

  • Synthesis of pharmaceuticals: It is a precursor in the production of various pharmaceuticals, including antibiotics like amoxicillin. [, ]
  • Production of heterocyclic compounds: It is widely used in the synthesis of heterocycles like pyrazoles, pyrans, and pyrimidines, which often exhibit pharmacological properties. [, , , ]
  • Preparation of fragrances and flavors: It is utilized in the synthesis of compounds like α-irone, a fragrance ingredient. []
  • Asymmetric synthesis: this compound is a model compound for studying enantioselective reactions, particularly asymmetric hydrogenation to produce chiral β-hydroxy esters like (S)-methyl β-hydroxybutanoate. [, , , , , , , , , , , , ]

Q5: Why is this compound often used in asymmetric hydrogenation studies?

A5: this compound serves as a model substrate in asymmetric hydrogenation research due to:

    Q6: What types of catalysts are used for the asymmetric hydrogenation of this compound?

    A6: The most common catalysts are heterogeneous nickel catalysts modified with chiral auxiliaries, primarily tartaric acid. [, , , , , , , , , , , ]

    Q7: How does the modification of nickel catalysts with tartaric acid lead to enantioselectivity?

    A7: Tartaric acid adsorption creates chiral sites on the nickel surface. These sites interact differently with the enantiomers of the substrate, favoring the adsorption and subsequent hydrogenation of one enantiomer over the other. [, ]

    Q8: What factors influence the enantioselectivity of the hydrogenation reaction?

    A8: Numerous factors contribute, including:

    • Modification conditions: Parameters like pH, temperature, and duration of tartaric acid treatment significantly affect the enantioselectivity. [, , ]
    • Catalyst support: The choice of support material (e.g., silica, kieselguhr) can impact both activity and selectivity. [, , , ]
    • Solvent: The solvent used in the reaction can influence both the adsorption of the substrate and the enantiodifferentiating ability of the catalyst. []
    • Additives: The presence of additives like NaBr or carboxylic acids can enhance the enantioselectivity, possibly by modifying the catalyst surface or influencing substrate adsorption. [, , , , ]

    Q9: Are there any alternative catalysts for the asymmetric hydrogenation of this compound?

    A9: While modified nickel catalysts are most prevalent, other systems have been explored, including:

    • Raney nickel modified with L-amino acids: These systems have shown moderate enantioselectivities. [, ]
    • Engineered E. coli cells: Genetically engineered bacteria expressing specific enzymes can catalyze the anti-Prelog reduction of this compound with high enantioselectivity. []

    Q10: How is this compound used in analytical chemistry?

    A10: this compound finds applications in analytical methods, such as:

    • Fluorometric determination of hydrogen peroxide: It is used in a coupled enzymatic assay with catalase, where the Hantzsch reaction with this compound generates a fluorescent product. []
    • Spectrophotometric determination of p-aminobenzoic acid: It acts as a coupling agent, forming a colored azo-dye with the diazonium salt of p-aminobenzoic acid, enabling its quantification. []

    Q11: What is the environmental impact of this compound?

    A11: While specific details on the environmental fate and effects of this compound are limited in the provided research, its use in the synthesis of pharmaceuticals and other chemicals suggests the need for responsible management and waste minimization strategies. [, ]

    Q12: Has computational chemistry been used to study this compound?

    A12: Yes, computational studies using Density Functional Theory (DFT) have been employed to:

    • Investigate the keto-enol tautomerism of this compound and its derivatives, comparing theoretical calculations with experimental data. [, ]
    • Evaluate the mechanism of TiCl4-promoted condensation reactions involving this compound. []
    • Study the interaction of this compound with lanthanide complexes. []

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.